1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone: Technical Profile & Synthetic Guide
1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone: Technical Profile & Synthetic Guide
This guide details the chemical properties, synthetic methodology, and medicinal chemistry applications of 1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone , a strategic building block in the development of small-molecule therapeutics.
Executive Summary
1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone (Substructure CAS Ref: 1170112-67-0 for core) is a trisubstituted pyrazole intermediate used primarily in the synthesis of kinase inhibitors (e.g., JAK, BTK) and GPCR modulators (e.g., CB1 antagonists). Its structural value lies in the cyclopropyl moiety , which serves as a metabolically stable, rigid bioisostere for isopropyl groups, and the C5-acetyl handle , which allows for diverse downstream functionalization (aldol condensation, reductive amination, heterocyclization).
This guide prioritizes the C-H activation (lithiation) synthetic route over classical cyclocondensation due to superior regiocontrol.
Chemical Identity & Physicochemical Profile
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 1-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanone |
| Common Name | 5-Acetyl-3-cyclopropyl-1-ethylpyrazole |
| Molecular Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol |
| Core Scaffold | 1,3,5-Trisubstituted Pyrazole |
| SMILES | CCN1C(C(C)=O)=CC(C2CC2)=N1 |
Physicochemical Properties (Predicted)
| Parameter | Value | Significance |
| LogP | ~2.1 - 2.4 | Lipophilic enough for cell permeability; cyclopropyl adds ~0.5 logP vs. methyl. |
| TPSA | ~34 Ų | High oral bioavailability potential (Rule of 5 compliant). |
| H-Bond Donors | 0 | No acidic protons; reduces non-specific binding. |
| H-Bond Acceptors | 2 | N2 of pyrazole and Carbonyl Oxygen. |
| pKa (Conj. Acid) | ~2.0 (Pyrazole N2) | Weakly basic; protonation occurs only under acidic conditions. |
| Physical State | Low-melting Solid / Oil | Likely requires chromatography for purification. |
Structural Analysis & Electronic Properties
The Pyrazole Core
The pyrazole ring is an aromatic system with significant electron density. In this specific isomer:
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N1-Ethyl: The ethyl group at N1 acts as an electron-donating group (inductive effect), slightly increasing the electron density of the ring.
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C3-Cyclopropyl: The cyclopropyl group is a weak electron donor via hyperconjugation (Walsh orbitals interacting with the π-system). It provides steric bulk and conformational rigidity.
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C5-Acetyl: The acetyl group is a strong electron-withdrawing group (EWG) via resonance. This deactivates the ring towards electrophilic attack but activates the C4 position for specific functionalizations.
Regioisomerism Challenges
Classical synthesis (hydrazine + 1,3-diketone) often yields a mixture of 1,3- and 1,5- isomers.
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Target: 1-Ethyl-3-cyclopropyl-5-acetylpyrazole.
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Common Byproduct: 1-Ethyl-5-cyclopropyl-3-acetylpyrazole.
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Differentiation: The target molecule (1,3,5-substitution) typically shows a distinct NOE (Nuclear Overhauser Effect) signal between the N1-Ethyl protons and the C5-Acetyl protons (or C5-substituent), which is absent in the 1,5-isomer where the ethyl and cyclopropyl groups are adjacent.
Synthetic Methodology
Recommended Route: C5-Lithiation (Regioselective)
The most reliable method to ensure 100% regioselectivity is to start with the pre-formed 1-ethyl-3-cyclopropylpyrazole and install the acetyl group via C-H activation. The C5 proton is the most acidic ring proton due to the inductive effect of the adjacent N1.
Protocol:
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Reagent: n-Butyllithium (n-BuLi, 1.1 eq) in anhydrous THF.
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Electrophile: N-Methoxy-N-methylacetamide (Weinreb Amide) or Acetic Anhydride.
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Conditions: -78°C (Cryogenic) under Argon/Nitrogen.
Mechanism: The n-BuLi selectively deprotonates C5. The resulting lithiated species attacks the carbonyl of the electrophile. Using a Weinreb amide prevents over-addition (formation of tertiary alcohol) by forming a stable tetrahedral intermediate that collapses to the ketone only upon acidic workup.
Visualization: Lithiation Pathway
Caption: Regioselective synthesis via C5-lithiation, avoiding isomer mixtures common in cyclocondensation.
Reactivity & Derivatization
The C5-Acetyl group is the primary handle for divergent synthesis.
Key Transformations
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Claisen-Schmidt Condensation (Aldol):
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Reaction with aromatic aldehydes (Ar-CHO) in the presence of base (NaOH/EtOH) yields chalcones (α,β-unsaturated ketones).
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Application: Precursors for pyrazolines or pyrimidines.
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Reduction:
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NaBH₄/MeOH: Yields the secondary alcohol (1-(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)ethanol).
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Stereochemistry: Generates a chiral center; enantioselective reduction (e.g., Corey-Bakshi-Shibata) may be required for drug substances.
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Heterocyclization:
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Reaction with dimethylformamide dimethyl acetal (DMF-DMA) yields an enaminone, which can be cyclized with guanidine to form pyrazole-pyrimidine bi-heterocycles (common kinase inhibitor scaffold).
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Reactivity Map
Caption: Divergent synthesis pathways from the C5-acetyl handle.
Medicinal Chemistry Applications
Cyclopropyl as a Bioisostere
The cyclopropyl group at C3 is a critical design element:
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Metabolic Stability: Unlike an isopropyl group, which is prone to CYP450-mediated hydroxylation at the tertiary carbon, the cyclopropyl ring is more resistant to oxidative metabolism.
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Sigma-Hole Interactions: The strained ring can engage in unique hydrophobic interactions within a binding pocket.
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Rigidity: It locks the conformation more effectively than flexible alkyl chains, potentially reducing the entropic penalty of binding.
Therapeutic Areas
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Kinase Inhibitors: The pyrazole-ethanone motif is often converted into aminopyrimidines (e.g., JAK1/2 inhibitors) where the pyrazole acts as the hinge-binding scaffold.
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CB1 Receptor Antagonists: Diaryl-pyrazole derivatives (rimonabant analogs) often utilize C3-alkyl/cycloalkyl substituents to modulate receptor affinity and selectivity.
Handling & Safety Information
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Hazard Classification:
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Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
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Skin/Eye Irritation: Category 2 (Irritant).
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Sensitization: Potential skin sensitizer.
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Storage: Store at 2-8°C under inert atmosphere (Argon). The acetyl group is stable, but the compound should be protected from strong oxidizers.
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Solubility: Soluble in DMSO, Methanol, DCM, and Ethyl Acetate. Poorly soluble in water.
References
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ChemScene. (2024). Product Data: 3-Cyclopropyl-1-ethyl-1H-pyrazole (CAS 1170112-67-0).[1]Link
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PubChem. (2024).[3] Compound Summary: 1-(1H-pyrazol-5-yl)ethanone derivatives.[3] National Library of Medicine. Link
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Fuchao Yu, et al. (2013). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. RSC Advances. Link
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Szabó, G., et al. (2009).[4] Chemical and Biological Investigation of Cyclopropyl Containing diaryl-pyrazole-3-carboxamides as Novel and Potent Cannabinoid Type 1 Receptor Antagonists.[4] Journal of Medicinal Chemistry. Link
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Sigma-Aldrich. (2024). Safety Data Sheet: Pyrazole Derivatives.Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - 3-cyclopropyl-1-ethyl-1h-pyrazole-5-carboxylic acid (C9H12N2O2) [pubchemlite.lcsb.uni.lu]
- 3. 1-[3-(3-bromophenyl)-1H-pyrazol-5-yl]ethanone | C11H9BrN2O | CID 82379864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
